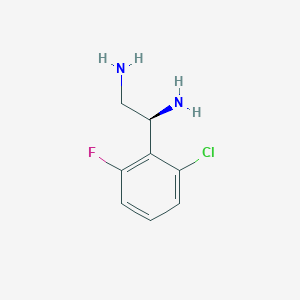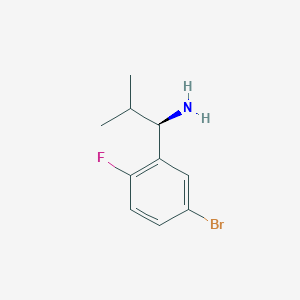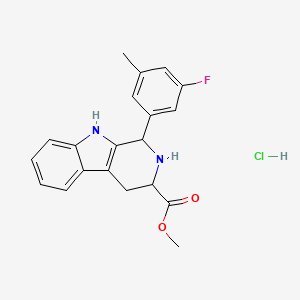
Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the fluoro and methyl groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorobenzene and methyl iodide.
Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst to form the methyl ester.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic ring or the beta-carboline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Halogenated derivatives, alkylated derivatives, and substituted beta-carbolines.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with various molecular targets and pathways. It may act as an inhibitor or modulator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate
- 3-Fluoro-2-Methylphenylboronic Acid
- 3-Fluoro-5-methylaniline
Uniqueness
Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is unique due to its specific combination of functional groups and structural features. The presence of the fluoro and methyl groups on the aromatic ring, along with the beta-carboline core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C20H20ClFN2O2 |
|---|---|
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H19FN2O2.ClH/c1-11-7-12(9-13(21)8-11)18-19-15(10-17(23-18)20(24)25-2)14-5-3-4-6-16(14)22-19;/h3-9,17-18,22-23H,10H2,1-2H3;1H |
InChI-Schlüssel |
DCMXMHXXIRLQBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)F)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


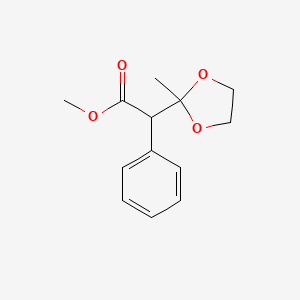
![4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13035351.png)
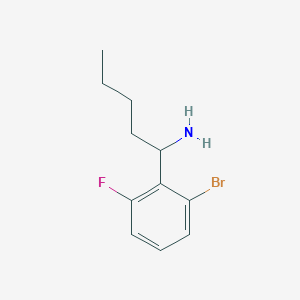
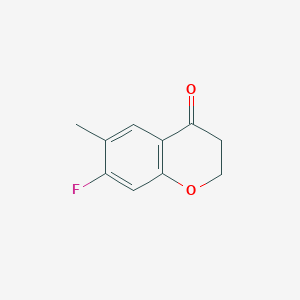
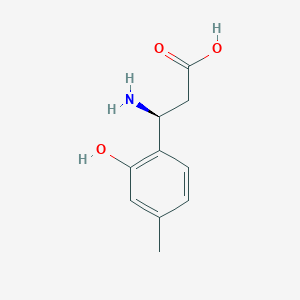
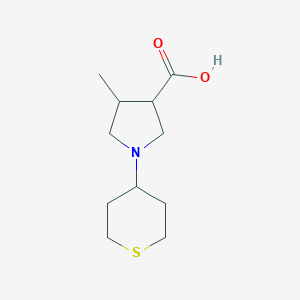
![Methyl (R)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13035369.png)

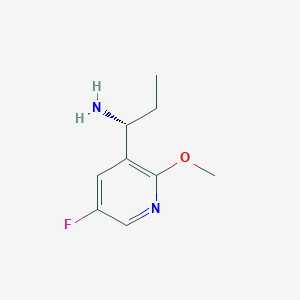
![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13035383.png)


